VVZ-149
CAS No.:
Cat. No.: VC1555917
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Appearance | Solid powder | 
|---|
Introduction
Chemical Properties and Structure
VVZ-149 (opiranserin) is chemically identified as 4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide. It exists both as a free base and as a hydrochloride salt form for pharmaceutical applications .
Molecular Characteristics
| Property | Value | 
|---|---|
| Chemical Formula | C₂₁H₃₄N₂O₅ | 
| Molecular Weight | 394.512 g/mol | 
| Salt Form | Opiranserin hydrochloride (C₂₁H₃₅ClN₂O₅) | 
| Salt Form Molecular Weight | 431.0 g/mol | 
| CAS Number (free base) | 1441000-45-8 | 
| CAS Number (HCl salt) | 1440796-75-7 | 
The compound features a benzamide structure with methoxy and butoxy substituents, connected to a dimethylamino-oxane group. This unique chemical architecture contributes to its selective binding to multiple receptor types .
Mechanism of Action
VVZ-149 represents a novel approach to analgesia through its multi-target mechanism. Unlike traditional analgesics that typically focus on a single receptor system, VVZ-149 acts on three distinct molecular targets:
Receptor Binding Profile
| Target | Action | IC₅₀ Value | 
|---|---|---|
| Glycine GlyT2 transporter | Blocker | 0.86 μM | 
| Purine P2X₃ receptor | Antagonist | 0.87 μM | 
| Serotonin 5-HT₂ₐ receptor | Antagonist | 1.3 μM | 
This triple mechanism allows VVZ-149 to modulate pain transmission through distinct but complementary pathways in the central and peripheral nervous systems .
Clinical Development
Phase 2 Clinical Trials
VVZ-149 has undergone multiple Phase 2 clinical trials investigating its efficacy and safety for managing postoperative pain. Two significant studies have been documented in the literature:
Colorectal Surgery Trial (NCT02489526)
This randomized, parallel-group, double-blind clinical trial was conducted across three academic institutions in the United States, involving 60 patients undergoing laparoscopic colorectal surgery. Participants received either:
- 
VVZ-149 group (n=40): Continuous 8-hour intravenous infusion following anesthesia emergence 
Gastrectomy Trial (NCT02844725)
This study enrolled 60 patients undergoing laparoscopic and robotic-laparoscopic gastrectomy procedures. The methodology involved:
- 
VVZ-149 group (n=30): 10-hour intravenous infusion initiated approximately 1 hour before completion of surgical suturing 
Efficacy Results
The clinical trials demonstrated several important findings regarding VVZ-149's analgesic efficacy:
| Outcome | Colorectal Surgery Trial | Gastrectomy Trial | 
|---|---|---|
| Pain Intensity | Non-significantly lower in VVZ-149 group | Significantly lower at 4 hours post-emergence (p<0.05) | 
| Opioid Consumption Reduction (24h) | 34.2% reduction | 29.5% reduction | 
| Patient-Controlled Analgesia (PCA) Demands | Fewer demands in VVZ-149 group | Fewer demands in VVZ-149 group | 
Notably, both studies identified a subpopulation of patients who appeared to benefit more substantially from VVZ-149 treatment: those with high levels of preoperative negative affect (anxiety, depression, and pain catastrophizing) .
Subpopulation Analysis
In patients with high preoperative negative affect or requiring early rescue medication:
| Outcome | Result | 
|---|---|
| Pain Reduction | Significant compared to placebo (p<0.05) | 
| Opioid Consumption Reduction | 40% (colorectal study) and 32.6% (gastrectomy study) | 
These findings suggest that VVZ-149 may be particularly effective in addressing the affective component of pain, potentially offering targeted benefits to patients who typically experience more severe postoperative pain and require higher opioid doses .
| Adverse Event | Incidence | 
|---|---|
| Somnolence | Higher in VVZ-149 group | 
| Headache | Higher in VVZ-149 group | 
Pharmacological Advantages
VVZ-149 offers several potential advantages over traditional analgesics, particularly opioids, for postoperative pain management:
Reduced Opioid Requirements
The consistent finding of reduced opioid consumption (approximately 30-40%) across clinical trials suggests that VVZ-149 may help address concerns related to opioid use, including:
- 
Reduced risk of opioid-induced side effects 
- 
Decreased potential for dependency and addiction 
- 
Improved postoperative bowel function (particularly relevant for colorectal surgery patients) 
Targeted Efficacy
The enhanced efficacy observed in patients with negative affective states indicates that VVZ-149 may address both sensory and emotional components of pain, potentially offering more comprehensive pain relief for vulnerable patient populations .
Current Status and Future Directions
As of 2025, VVZ-149 has achieved regulatory approval in South Korea (December 2024) for postoperative pain management, marking a significant milestone in its development journey . The compound continues to progress through clinical development elsewhere, with several important considerations for future research:
Research Priorities
- 
Long-term safety and efficacy studies 
- 
Direct comparisons with established analgesic regimens 
- 
Investigation of efficacy in additional surgical populations 
- 
Further exploration of the relationship between psychological factors and treatment response 
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Examination of potential for multimodal analgesia protocols incorporating VVZ-149 
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